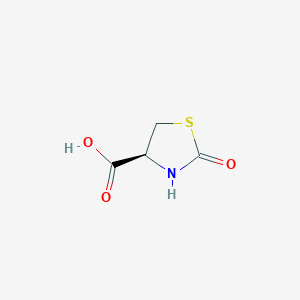![molecular formula C9H19ClN2O2 B2889471 tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride CAS No. 2095192-35-9](/img/structure/B2889471.png)
tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride: is a chemical compound with the molecular formula C9H18N2O2·HCl. It is a derivative of carbamate and is often used in various chemical and pharmaceutical research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable cyclobutylamine derivative. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure the desired stereochemistry is achieved. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is often subjected to rigorous testing to confirm its chemical structure and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates or amides.
科学的研究の応用
Chemistry: tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride is widely used as an intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable building block in the development of new chemical entities.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its unique structure allows for the exploration of novel therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it an essential component in various manufacturing processes.
作用機序
The mechanism of action of tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved typically include binding to active sites, altering enzyme conformation, and modulating catalytic activity.
類似化合物との比較
- tert-butyl rac-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
- tert-butyl rac-[(1R,2S)-2-hydroxycyclobutyl]carbamate
- tert-butyl rac-[(1R,2S)-2-cyanocyclopropyl]carbamate
Comparison:
tert-butyl rac-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound has a similar structure but with a cyclopentyl ring instead of a cyclobutyl ring. It exhibits different reactivity and stability due to the ring size.
tert-butyl rac-[(1R,2S)-2-hydroxycyclobutyl]carbamate: This compound contains a hydroxyl group, which alters its chemical properties and reactivity compared to the amino derivative.
tert-butyl rac-[(1R,2S)-2-cyanocyclopropyl]carbamate: The presence of a cyano group significantly changes the compound’s electronic properties and reactivity, making it suitable for different applications.
The uniqueness of tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct reactivity and stability, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVSVLOXMVTZHJ-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2889389.png)


![ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2889393.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2889398.png)


![8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2889405.png)

![2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2889408.png)
![2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2889409.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2889411.png)
